molecular formula C11H20N2OS B1492856 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2098116-08-4

3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No. B1492856
CAS RN: 2098116-08-4
M. Wt: 228.36 g/mol
InChI Key: XRGLLFGEOXDEHW-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide, also known as CTP-4-ylpropionamide, is an organic compound with a wide range of applications in scientific research. It is a cyclic amide, which is derived from the cyclopropyl group and the amino acid alanine. The structure of CTP-4-ylpropionamide is composed of two fused rings, with the cyclopropyl group located at the center. CTP-4-ylpropionamide is a common starting material for the synthesis of various compounds, and its unique structure makes it an attractive target for a number of research studies.

Scientific Research Applications

Conjugation and Synthesis Techniques

Researchers have explored various conjugation and synthesis techniques involving amino and thioxo compounds, which share structural similarities with 3-amino-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide. For instance, a study by Petit et al. (2019) developed a conjugation reaction based on the thia-Michael addition, providing an alternative to commonly used reagents for linking thiol groups to drugs and labels, showcasing the potential for bioconjugation applications (Petit et al., 2019). Additionally, Dotsenko et al. (2013) investigated the interaction of 3-amino-3-thioxopropanamides with 2-anilinomethylene derivatives, leading to the synthesis of novel pyrimidine-5-carboxamide derivatives, indicating the compound's relevance in the synthesis of heterocyclic compounds (Dotsenko et al., 2013).

Novel Compound Synthesis

Research on amino-thioxo compounds has led to the development of new chemical entities. For example, Faty et al. (2011) described the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines, highlighting the efficiency and versatility of these compounds in chemical synthesis (Faty et al., 2011).

Enantioselective Synthesis

The compound has also been implicated in studies focused on enantioselective synthesis, demonstrating its utility in creating chiral molecules. Kauffman et al. (2000) described an efficient route to a second-generation NNRTI drug candidate, showcasing the compound's role in the synthesis of pharmacologically active molecules (Kauffman et al., 2000).

Anticancer Activity

Additionally, compounds with similar structures have been evaluated for their potential anticancer activity. Saad et al. (2011) synthesized S-glycosyl and S-alkyl derivatives of triazinone, demonstrating significant in vitro anticancer activities, which could suggest potential research directions for this compound in oncology (Saad et al., 2011).

properties

IUPAC Name

3-amino-N-cyclopropyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGLLFGEOXDEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCSCC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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